molecular formula C15H23NO2 B14908675 N-(4-ethoxy-3-methoxybenzyl)cyclopentanamine

N-(4-ethoxy-3-methoxybenzyl)cyclopentanamine

Cat. No.: B14908675
M. Wt: 249.35 g/mol
InChI Key: HIKNKIVOTIUOLG-UHFFFAOYSA-N
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Description

N-(4-ethoxy-3-methoxybenzyl)cyclopentanamine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzyl group substituted with ethoxy and methoxy groups, attached to a cyclopentanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxy-3-methoxybenzyl)cyclopentanamine typically involves the reaction of 4-ethoxy-3-methoxybenzyl chloride with cyclopentanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions and scale-up processes.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxy-3-methoxybenzyl)cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the ethoxy or methoxy groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(4-ethoxy-3-methoxybenzyl)cyclopentanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-ethoxy-3-methoxybenzyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methoxy groups on the benzyl ring can influence the compound’s binding affinity and selectivity towards these targets, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethoxy-4-methoxybenzyl)cyclopentanamine
  • N-(4-methoxybenzyl)cyclopentanamine
  • N-(4-ethoxybenzyl)cyclopentanamine

Uniqueness

N-(4-ethoxy-3-methoxybenzyl)cyclopentanamine is unique due to the specific positioning of the ethoxy and methoxy groups on the benzyl ring, which can significantly impact its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

N-[(4-ethoxy-3-methoxyphenyl)methyl]cyclopentanamine

InChI

InChI=1S/C15H23NO2/c1-3-18-14-9-8-12(10-15(14)17-2)11-16-13-6-4-5-7-13/h8-10,13,16H,3-7,11H2,1-2H3

InChI Key

HIKNKIVOTIUOLG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC2CCCC2)OC

Origin of Product

United States

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